molecular formula C6H8O2 B13772310 2-Methoxypent-4-ynal

2-Methoxypent-4-ynal

Cat. No.: B13772310
M. Wt: 112.13 g/mol
InChI Key: YIDQIDDFFJBQRI-UHFFFAOYSA-N
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Description

2-Methoxy-pent-4-ynal is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-4-ynal backbone, which includes an aldehyde group (-CHO) and a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-pent-4-ynal can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Another method involves the use of 4-penten-2-ynal as a starting material. This compound can be synthesized through a short process with high yield, involving the transformation of singly bound oxygen functional groups to carbonyl groups .

Industrial Production Methods

Industrial production of 2-Methoxy-pent-4-ynal typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-pent-4-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-pent-4-ynal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-pent-4-ynal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-pent-3-ynal
  • 2-Methoxy-but-3-ynal
  • 2-Methoxy-hex-4-ynal

Uniqueness

2-Methoxy-pent-4-ynal is unique due to its specific combination of functional groups and the position of the triple bond. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group at the second carbon and the triple bond between the fourth and fifth carbons make it particularly suitable for certain synthetic applications and biological studies .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methoxypent-4-ynal

InChI

InChI=1S/C6H8O2/c1-3-4-6(5-7)8-2/h1,5-6H,4H2,2H3

InChI Key

YIDQIDDFFJBQRI-UHFFFAOYSA-N

Canonical SMILES

COC(CC#C)C=O

Origin of Product

United States

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